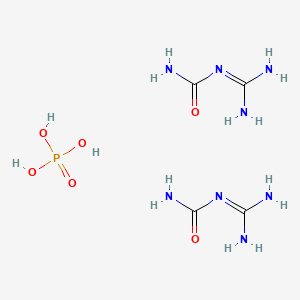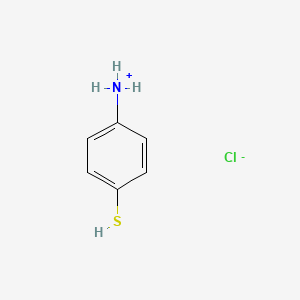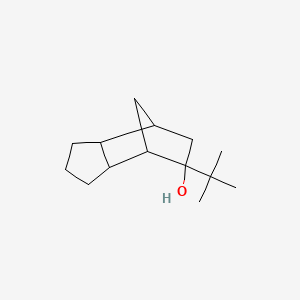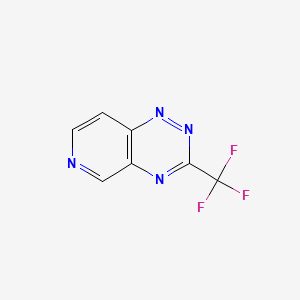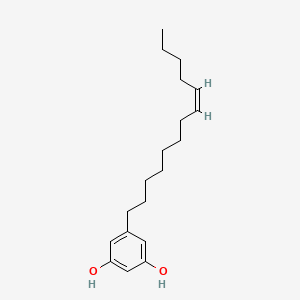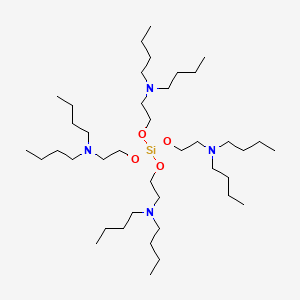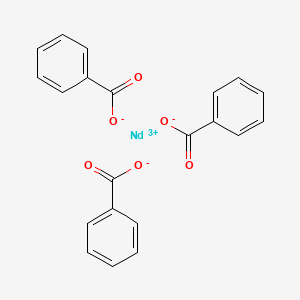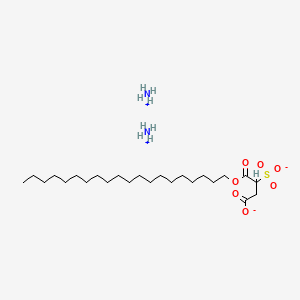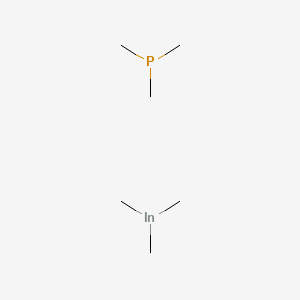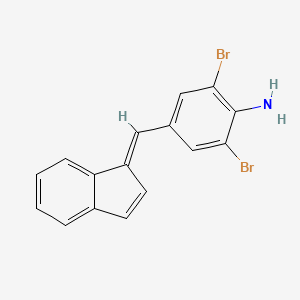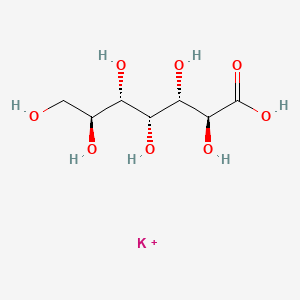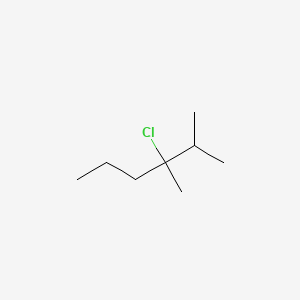
Praseodymium(3+) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praseodymium(3+) decanoate can be synthesized through a reaction between praseodymium salts and decanoic acid. One common method involves dissolving praseodymium nitrate (Pr(NO3)3) in a suitable solvent, such as ethanol, and then adding decanoic acid to the solution. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Praseodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states or elemental praseodymium.
Substitution: Decanoate ions can be replaced by other anions in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions may involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds, such as praseodymium(IV) oxide (PrO2).
Reduction: Elemental praseodymium or lower oxidation state compounds.
Substitution: New praseodymium complexes with different anions.
Wissenschaftliche Forschungsanwendungen
Praseodymium(3+) decanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic and luminescent materials, due to its unique properties.
Wirkmechanismus
The mechanism of action of praseodymium(3+) decanoate involves the interaction of praseodymium ions with target molecules or substrates. Praseodymium ions can coordinate with various ligands, forming stable complexes that facilitate catalytic reactions. The decanoate ions may also play a role in stabilizing these complexes and enhancing their solubility in organic solvents. The specific molecular targets and pathways depend on the application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praseodymium(3+) acetate (Pr(CH3COO)3): Similar coordination chemistry but with acetate ions instead of decanoate.
Praseodymium(3+) chloride (PrCl3): Common praseodymium salt with chloride ions.
Praseodymium(3+) nitrate (Pr(NO3)3): Another praseodymium salt with nitrate ions.
Uniqueness
Praseodymium(3+) decanoate is unique due to the presence of decanoate ions, which impart specific solubility and stability characteristics. The long carbon chain of decanoate provides hydrophobic properties, making the compound suitable for applications in non-polar solvents and organic media. This distinguishes it from other praseodymium compounds with shorter or more polar anions.
Eigenschaften
CAS-Nummer |
94232-51-6 |
|---|---|
Molekularformel |
C30H57O6Pr |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
decanoate;praseodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
QIIMTTHVHXCFFO-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

